![molecular formula C15H19NO4 B13758143 5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid CAS No. 1202860-08-9](/img/structure/B13758143.png)
5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]oxepin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]oxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-benzo[b]oxepin-5-one: Shares the benzo[b]oxepin core but lacks the ylideneaminooxy and pentanoic acid groups.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar structure with a bromine substituent.
Uniqueness
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is unique due to its combination of the benzo[b]oxepin ring, ylideneaminooxy group, and pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Número CAS |
1202860-08-9 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-1-benzoxepin-5-ylideneamino)oxypentanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-15(18)9-3-4-11-20-16-13-7-5-10-19-14-8-2-1-6-12(13)14/h1-2,6,8H,3-5,7,9-11H2,(H,17,18) |
Clave InChI |
HSPZTRGJLUPJCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NOCCCCC(=O)O)C2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


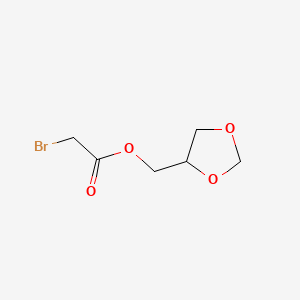
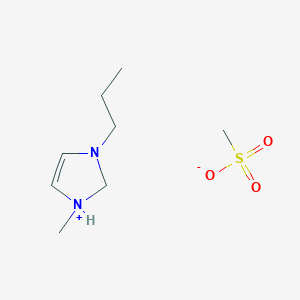
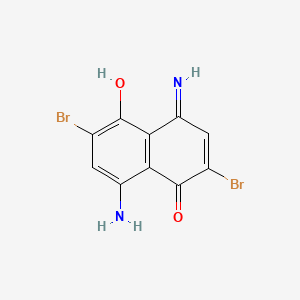
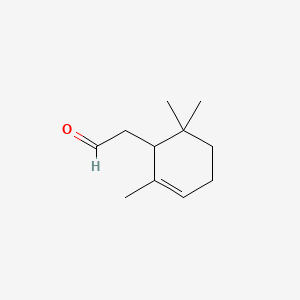
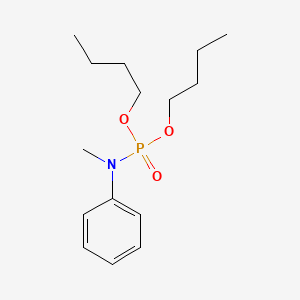
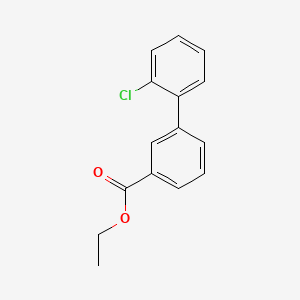

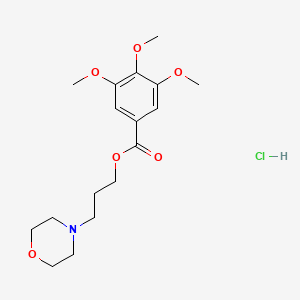
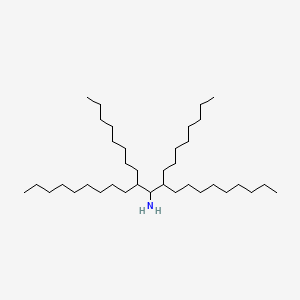
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)


